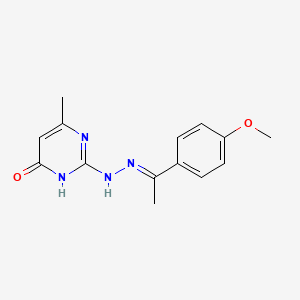![molecular formula C12H14N6S B6033052 N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine](/img/structure/B6033052.png)
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is involved in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS 2179 has been extensively studied for its potential applications in scientific research.
作用機序
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 acts as a competitive antagonist of the P2Y1 receptor by binding to its active site and preventing the binding of ADP. This results in the inhibition of downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium ions. The blockade of the P2Y1 receptor by N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 leads to the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 has been shown to have various biochemical and physiological effects. In platelets, N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 inhibits ADP-induced aggregation by blocking the activation of the P2Y1 receptor. In the vascular system, N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 reduces vasoconstriction by inhibiting the activation of the P2Y1 receptor in smooth muscle cells. In the central nervous system, N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 modulates neurotransmitter release by blocking the activation of the P2Y1 receptor in presynaptic neurons.
実験室実験の利点と制限
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 has several advantages for lab experiments. It is a selective antagonist of the P2Y1 receptor, which allows for the specific investigation of the receptor's role in various physiological processes. N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 is also stable and easily synthesized, which makes it a convenient tool for research. However, one limitation of N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 is its potential off-target effects, as it may interact with other receptors or enzymes. Additionally, N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 may have different effects in different species, which should be taken into account in experimental design.
将来の方向性
There are several future directions for the use of N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 in scientific research. One potential application is the investigation of the role of the P2Y1 receptor in the development and progression of cancer, as the receptor has been shown to be involved in tumor angiogenesis and metastasis. Another direction is the study of the P2Y1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's, as the receptor has been implicated in the regulation of neuronal survival and function. Additionally, the development of more selective and potent P2Y1 receptor antagonists may lead to the discovery of novel therapeutic targets for various diseases.
合成法
The synthesis of N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 involves several steps, including the reaction of 2,5-dimethylthiazol-4-ylamine with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting compound with 6-chloropurine. The final product is obtained by the deprotection of the intermediate compound using sodium methoxide.
科学的研究の応用
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 has been widely used in scientific research as a tool to investigate the physiological and pathological roles of the P2Y1 receptor. It has been shown to inhibit ADP-induced platelet aggregation, reduce vasoconstriction in the coronary and cerebral arteries, and modulate neurotransmitter release in the central nervous system. N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-9H-purin-6-amine 2179 has also been used to study the involvement of the P2Y1 receptor in various diseases such as thrombosis, stroke, and epilepsy.
特性
IUPAC Name |
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6S/c1-6(9-7(2)19-8(3)18-9)17-12-10-11(14-4-13-10)15-5-16-12/h4-6H,1-3H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNYOUBEXNPHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(C)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-3-oxopropyl)-1H-indole](/img/structure/B6032982.png)
![5-{1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6032986.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxamide](/img/structure/B6032991.png)
![N-[3-(2-pyridinyl)propyl]-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032996.png)
![1-(4-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6032998.png)
![1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6033006.png)
![1-benzyl-4-(3-{1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6033018.png)

![N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6033038.png)
![4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6033045.png)

![3,4-diamino-N,N'-bis(2,4-dichlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B6033061.png)
![1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6033069.png)